1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHVOSFSHISSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360418 | |
| Record name | ZINC00843950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-60-5 | |
| Record name | ZINC00843950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved through the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Coupling reaction: The brominated quinazoline derivative is then coupled with 4-aminophenyl ethanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells . It may also interact with bacterial cell walls, leading to their disruption and subsequent cell death .
Comparison with Similar Compounds
1-[4-({4-[(2-Hydroxyethyl)Amino]Quinazolin-2-Yl}Amino)Phenyl]Ethan-1-One (4b)
- Structure: Features a 2-hydroxyethylamino substituent on the quinazoline ring instead of bromo and phenyl groups.
- Synthesis: Prepared via refluxing with 4-aminoacetophenone (80% yield, m.p. 265–268°C) .
- Bioactivity : Demonstrated anti-ulcer activity in histopathological studies, suggesting gastrointestinal applications .
Triazolo[4,3-a]quinoxaline Derivatives (e.g., Compound 6)
- Structure: Replaces quinazoline with a triazoloquinoxaline core, linked to ethanone via a phenylamino group.
- Bioactivity: Exhibits dual EGFR kinase and tubulin polymerization inhibition, with IC$_{50}$ values in the nanomolar range .
Heterocyclic Analogues with Benzothiazole or Imidazole Cores
1-{4-[(1,3-Benzothiazol-2-yl)Amino]Phenyl}Ethan-1-One (CAS 74661-40-8)
- Structure : Substitutes quinazoline with a benzothiazole ring.
- Properties : Molecular weight 268.34 g/mol; lower lipophilicity (logP ~2.8) compared to the target compound (logP ~4.1) .
- Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activity, but lack kinase inhibition profiles typical of quinazolines .
2-Bromo-1-(4-Imidazol-1-ylphenyl)Ethanone (CAS 110668-69-4)
- Structure : Contains an imidazole ring instead of quinazoline.
- Hazards: Classified as acutely toxic (GHS Category 3), highlighting reactivity risks associated with bromoethanone groups .
- Comparison : The imidazole core may confer different pharmacokinetic properties, such as faster metabolic clearance .
Substituent-Driven Comparisons
Chlorophenyl vs. Bromophenyl Derivatives
Sulfanylidene Derivatives (e.g., Compound 1f)
Melting Points and Solubility
- The target compound’s higher molecular weight (418.294 vs. 268.34 in benzothiazole derivatives) implies lower aqueous solubility, necessitating formulation adjustments for in vivo applications .
Biological Activity
1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one, also known by its chemical name and CAS number 5849-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16BrN3O, with a molecular weight of approximately 418.29 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H16BrN3O |
| Molecular Weight | 418.29 g/mol |
| Density | 1.447 g/cm³ |
| Boiling Point | 601.8 °C |
| Flash Point | 317.7 °C |
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- A study demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells while sparing non-tumorigenic cells .
- Another investigation highlighted that structural modifications could enhance the anticancer efficacy of quinazoline derivatives, suggesting that the bromo and phenyl groups play crucial roles in activity modulation .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies have revealed that:
- The presence of bromine at the 6-position and a phenyl group enhances the binding affinity to target proteins involved in cancer progression.
- Variations in substituents on the quinazoline ring can significantly affect biological activity, emphasizing the need for careful design in drug development .
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives similar to our compound:
- Study on Quinazoline Derivatives :
- Antiproliferative Activity :
Q & A
Basic: What are the recommended synthetic routes for 1-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}ethan-1-one, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via condensation of 4-aminoacetophenone with a quinazoline derivative (e.g., 6-bromo-4-phenylquinazolin-2-amine) under reflux conditions. Key steps include:
- Reagent selection : Use glacial acetic acid as a catalyst in ethanol for efficient amine-ketone condensation .
- Optimization : Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and adjust reflux duration (3–4 hours) to maximize yield .
- Purification : Recrystallize the product using ethanol to remove impurities and confirm homogeneity .
Basic: How can the molecular structure of this compound be validated experimentally?
Answer:
Structural confirmation requires multi-technique validation:
- X-ray crystallography : Use SHELX or OLEX2 for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic analysis :
- 1H/13C NMR : Identify aromatic protons (δ 7.3–8.1 ppm) and ketone carbonyl signals (δ ~1705 cm⁻¹ in IR) .
- LC-MS : Confirm molecular weight (e.g., m/z 448.2 for related brominated quinazolines) .
Intermediate: What methodologies are recommended to assess its biological activity in vitro?
Answer:
- Targeted assays : Use enzyme inhibition assays (e.g., VEGFR-2 for anticancer potential) or antimicrobial disk diffusion tests .
- Binding studies : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets like kinases or DNA .
- Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Intermediate: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Replicate experiments : Standardize assay conditions (e.g., cell line passage number, solvent controls) .
- Dose-response analysis : Test a wide concentration range (nM–μM) to identify true efficacy vs. solvent artifacts .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for mechanistic insights .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog synthesis : Modify the quinazoline core (e.g., replace bromine with chlorine) or phenyl substituents to probe electronic effects .
- Pharmacophore mapping : Use computational tools (MOE, Discovery Studio) to identify critical interactions (e.g., hydrogen bonding at the 6-bromo position) .
- Comparative bioassays : Test derivatives against a panel of related targets (e.g., tyrosine kinases vs. antimicrobial targets) to refine selectivity .
Advanced: How can researchers evaluate the ADMET profile of this compound preclinically?
Answer:
- In silico tools : Predict logP (lipophilicity) and CYP450 interactions using SwissADME or ADMETLab .
- In vitro assays :
- Permeability : Caco-2 cell monolayers for intestinal absorption .
- Metabolic stability : Liver microsomes to assess phase I/II metabolism .
- Toxicity : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Answer:
- Scale-up issues : Low yields due to side reactions (e.g., hydrolysis of the quinazoline ring) .
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time and improve purity (e.g., 59% yield for nucleophilic substitutions) .
- Flow chemistry : Enhance mixing and heat transfer for exothermic steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for larger batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
